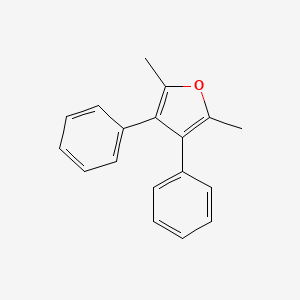
2,5-Dimethyl-3,4-diphenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3,4-diphenylfuran is a heterocyclic organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and two phenyl groups at positions 3 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3,4-diphenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,4-diketones. For instance, the reaction of 1,4-diphenyl-2,3-butanedione with an acid catalyst can yield this compound. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The choice of solvent, temperature, and pressure conditions are optimized to maximize production efficiency while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethyl-3,4-diphenylfuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones or diketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furan ring into a more saturated structure, such as tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Furanones or diketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3,4-diphenylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and unique electronic characteristics.
Wirkmechanismus
The mechanism by which 2,5-Dimethyl-3,4-diphenylfuran exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, derivatives of this compound have been studied as inhibitors of protein-protein interactions, such as the p53-MDM2 interaction, which is crucial in cancer biology . The furan ring and phenyl groups provide a rigid scaffold that can fit into binding pockets of target proteins, disrupting their function.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-3,4-diphenylfuran can be compared with other furan derivatives, such as:
2,5-Dimethylfuran: Lacks the phenyl groups, making it less bulky and potentially less selective in certain reactions.
3,4-Diphenylfuran: Lacks the methyl groups, which can affect its reactivity and physical properties.
2,5-Diphenylfuran: Lacks the methyl groups, which can influence its electronic properties and stability.
The presence of both methyl and phenyl groups in this compound makes it unique, providing a balance of steric and electronic effects that can be advantageous in specific applications.
Eigenschaften
CAS-Nummer |
63806-52-0 |
|---|---|
Molekularformel |
C18H16O |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
2,5-dimethyl-3,4-diphenylfuran |
InChI |
InChI=1S/C18H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI-Schlüssel |
ADEBMBJQNFMYRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



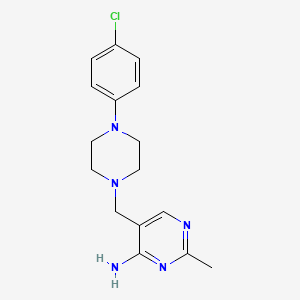


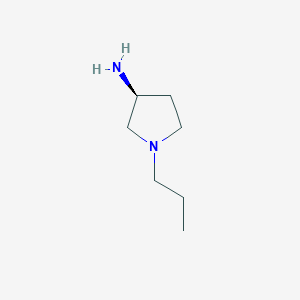
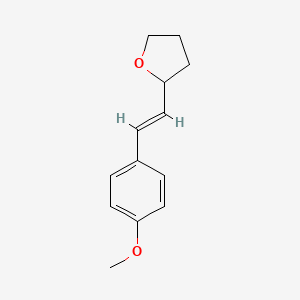
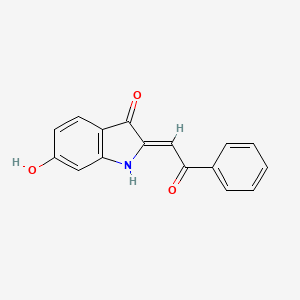
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
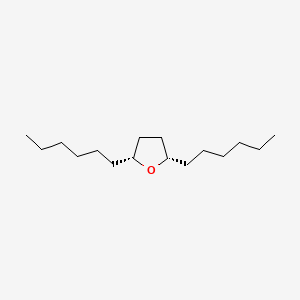

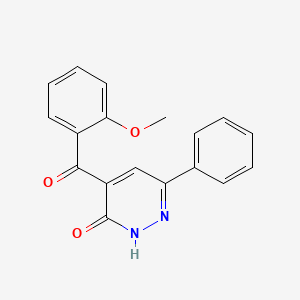

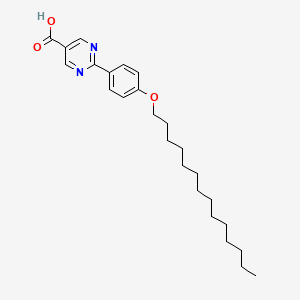
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
